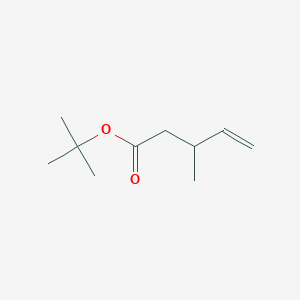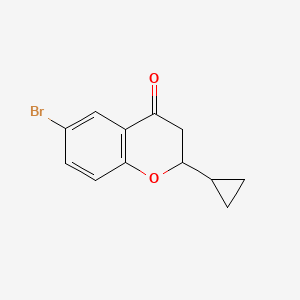
6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one is an organic compound belonging to the chromenone family. This compound is characterized by the presence of a bromine atom at the 6th position and a cyclopropyl group at the 2nd position of the chromenone ring. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one typically involves the following steps:
Bromination: The starting material, 2-cyclopropyl-2,3-dihydrochromen-4-one, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride.
Cyclization: The brominated intermediate undergoes cyclization in the presence of a base such as sodium hydroxide or potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding chromenone derivatives.
Reduction: Reduction reactions can convert the chromenone ring to chromanol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of chromenone derivatives with additional functional groups.
Reduction: Formation of chromanol derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and cyclopropyl group contribute to its binding affinity and specificity. The compound can modulate various cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2,3-dihydro-4H-chromen-4-one: Lacks the cyclopropyl group but shares the bromine substitution.
6-Bromo-4-chromanone: Similar structure but differs in the oxidation state of the chromenone ring.
6-Bromo-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine: Contains a thieno ring instead of the chromenone ring.
Uniqueness
6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H11BrO2 |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
6-bromo-2-cyclopropyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H11BrO2/c13-8-3-4-11-9(5-8)10(14)6-12(15-11)7-1-2-7/h3-5,7,12H,1-2,6H2 |
Clave InChI |
GZDYAEWCNYJNFM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2CC(=O)C3=C(O2)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


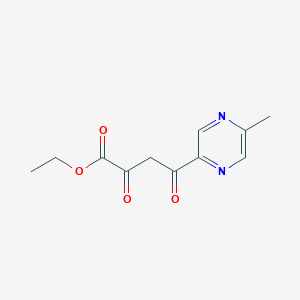

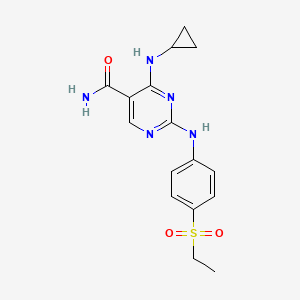


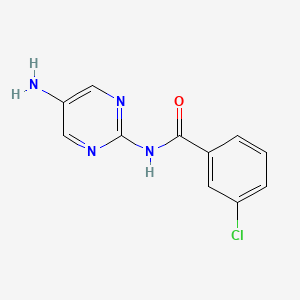
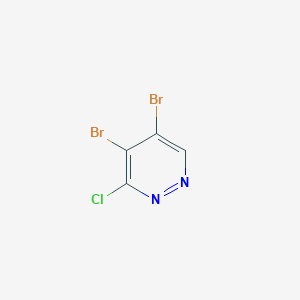


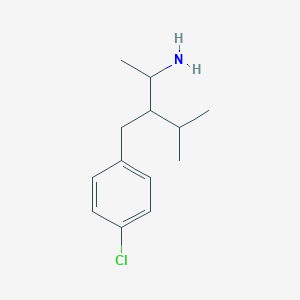
![N'-[(4-tert-butylphenyl)methyl]propanimidamide](/img/structure/B13885364.png)
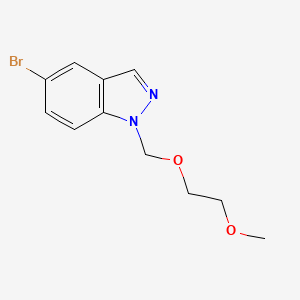
![[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine](/img/structure/B13885376.png)
